molecular formula C14H14ClN5 B032024 N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine CAS No. 444731-75-3

N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine

Cat. No. B032024
M. Wt: 287.75 g/mol
InChI Key: DVGMRZQSSNNTFY-UHFFFAOYSA-N
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Description

“N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine” is a chemical compound with the CAS Number: 444731-75-3 . It has a molecular weight of 287.75 and is a solid at room temperature . The compound is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI Code for “N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine” is 1S/C14H14ClN5/c1-9-11-5-4-10 (8-12 (11)18-20 (9)3)19 (2)13-6-7-16-14 (15)17-13/h4-8H,1-3H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine” is a solid at room temperature . It is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemistry of Heterocyclic N-oxide Derivatives

Heterocyclic N-oxide derivatives, including those synthesized from pyridine and indazole, are well-known for their versatility as synthetic intermediates and their biological importance. These compounds have demonstrated significant functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications. They exhibit potent anticancer, antibacterial, anti-inflammatory activities, among others, making them crucial in advanced chemistry and drug development investigations (Li et al., 2019).

Applications in Fine Organic Synthesis Industry

Amino-1,2,4-triazoles, as a raw material for the fine organic synthesis industry, demonstrate the industrial utility of 3- and 4-substituted amino-1,2,4-triazoles. These compounds are used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives, showcasing the broad applicability of similar heterocyclic compounds in various domains including agriculture and medicine (Nazarov et al., 2021).

Biologically Significant Pyrimidine Derivatives

Pyrimidine derivatives are utilized as exquisite sensing materials and possess a wide range of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, emphasizing their importance in biological research and drug discovery processes (Jindal & Kaur, 2021).

Advanced Oxidation Processes for Hazardous Compounds Degradation

Advanced oxidation processes can effectively mineralize nitrogen-containing compounds, improving the efficacy of overall treatment schemes. This technology focuses on the degradation of several amine- and azo-based compounds, demonstrating the environmental significance of research in this domain (Bhat & Gogate, 2021).

Ninhydrin Reaction for Amino Acids Analysis

The ninhydrin reaction, discovered in 1910, is extensively used for the detection, isolation, and analysis of compounds of interest across various disciplines, including agricultural, biochemical, and environmental sciences. This reaction's adaptability highlights the ongoing relevance of foundational chemistry research in modern applications (Friedman, 2004).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-(2-chloropyrimidin-4-yl)-N,2,3-trimethylindazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5/c1-9-11-5-4-10(8-12(11)18-20(9)3)19(2)13-6-7-16-14(15)17-13/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGMRZQSSNNTFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469403
Record name N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloropyrimidin-4-YL)-N,2,3-trimethyl-2H-indazol-6-amine

CAS RN

444731-75-3
Record name N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
Source European Chemicals Agency (ECHA)
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Record name N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (2.21 g; 8 mmol, 1 equiv) was dissolved in DMF (11 ml) and cesium carbonate (7.9 g; 24.2 mmol, 3 equiv) was added. The reaction mixture was stirred for 30 min under nitrogen. Iodomethane (0.8 ml, 13 mmol, 1.6 equiv) was added and the reaction mixture was stirred at room temperature for 2 hrs. The reaction mixture was poured in ice cold water and stirred for 30 minutes. The resulting precipitate was collected by filtration to yield the desired compound (0.84 g, 37%).
Quantity
2.21 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Yield
37%

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